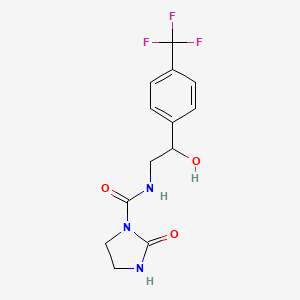
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H14F3N3O3 and its molecular weight is 317.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C18H15F6N3O3
- Molecular Weight : 423.311 g/mol
This compound features a trifluoromethyl group that enhances its lipophilicity, potentially impacting its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of hydrazinecarboxamides have shown moderate inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Specifically, these compounds demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . While the specific activity of this compound against these pathogens requires further investigation, the presence of the trifluoromethyl group suggests potential antimicrobial properties.
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors raises the possibility of it acting as an AChE inhibitor. In studies involving related compounds, some exhibited lower IC50 values than rivastigmine, a clinically used AChE inhibitor . This suggests that this compound may also possess significant enzyme inhibitory activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of functional groups that can form hydrogen bonds may allow for effective binding to active sites on enzymes such as AChE.
- Cellular Uptake : The lipophilic nature due to the trifluoromethyl group may facilitate cellular membrane penetration, enhancing bioavailability and efficacy.
Study 1: Antimycobacterial Activity
A study evaluating similar compounds found that modifications in alkyl chain length significantly influenced their antimicrobial efficacy against Mycobacterium species. The most effective derivatives were those with medium-length chains, which exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM . While direct data on this compound is lacking, these findings suggest a potential for similar activity.
Study 2: Enzyme Inhibition Profiles
Another research effort focused on the structure-activity relationship (SAR) of hydrazine derivatives indicated that specific modifications could enhance AChE inhibition significantly . This highlights the potential for this compound to be optimized for better pharmacological effects.
特性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c14-13(15,16)9-3-1-8(2-4-9)10(20)7-18-12(22)19-6-5-17-11(19)21/h1-4,10,20H,5-7H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSIHJMSAAEBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














